Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Non-functionalized piperidine intermediates introduce uncontrolled variables into CNS SAR programs. Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate (CAS 67281-07-6) addresses this with three distinct functional handles in a single scaffold: (1) 4-OH hydrogen-bond donor enabling target-specific interactions and receptor selectivity (e.g., p38 MAPK over COX-1); (2) ethyl ester handle for rapid amide library synthesis and late-stage diversification; (3) N-benzylpiperidine core validated in histamine H3 antagonist and muscarinic acetylcholine receptor programs. Supplied at ≥98% purity with full analytical documentation. Bulk quantities available for medicinal chemistry campaigns.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 67281-07-6
Cat. No. B1291303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate
CAS67281-07-6
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)O
InChIInChI=1S/C16H23NO3/c1-2-20-15(18)12-16(19)8-10-17(11-9-16)13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3
InChIKeyGSTBJNKDSBBOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate Profile & Procurement


Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate (CAS 67281-07-6, MF C16H23NO3, MW 277.36) is a functionalized piperidine derivative characterized by a 4-hydroxy group and a benzyl substituent on the piperidine nitrogen, alongside an ethyl acetate side chain at the 4-position [1]. This specific molecular architecture positions it as a versatile scaffold in medicinal chemistry, particularly as a precursor for muscarinic receptor ligands and as a building block for histamine H3 receptor antagonists . Its combination of a tertiary amine, a hydrogen-bond donor (OH), and an ester functionality distinguishes it from simpler N-benzylpiperidines and confers a unique physicochemical and synthetic profile .

Functionalized piperidine with N-benzyl and 4-hydroxy groups
Multiple synthetic handles for late-stage diversification
Reported CNS-appropriate lipophilicity range

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate: Substitution Pitfalls


Direct substitution of Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate with simpler N-benzylpiperidine analogs (e.g., CAS 4727-72-4) or esters lacking the 4-hydroxy group (e.g., CAS 71879-59-9) fundamentally alters critical molecular properties essential for predictable structure-activity relationships. The 4-hydroxy group in the target compound introduces a hydrogen-bond donor capable of engaging in specific, energetically favorable interactions with biological targets . SAR studies on related 4-hydroxypiperidine series demonstrate that this substituent can confer receptor selectivity (e.g., high p38 MAPK selectivity devoid of COX-1 affinity) and significantly impact ligand binding conformations compared to deoxygenated counterparts [1]. Consequently, employing a generic, less functionalized alternative risks introducing uncontrolled variables into SAR campaigns, potentially leading to erroneous activity interpretations, failed synthetic sequences, or the procurement of a less versatile intermediate [2].

4-Hydroxy absence
Loss of H-bond donor may alter binding selectivity and SAR outcomes
Ester handle missing
Fewer synthetic diversification routes compared to target compound
Class profile mismatch
Pharmacological profiles may not transfer to less functionalized analogs

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate: Comparator Analysis


LogP Differentiation: BBB Penetration

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate exhibits a LogP value of 1.90-1.97, which is significantly higher than the simpler 1-benzyl-4-hydroxypiperidine (LogP 1.58) due to the additional ethyl ester group [1]. This increased lipophilicity is crucial for optimizing blood-brain barrier (BBB) penetration and CNS target engagement in neurological drug discovery programs [2].

LogP Comparison
Reported
ΔLogP +0.32 to +0.39
Indicates higher predicted CNS permeability
Calculated values; experimental validation recommended
Medicinal Chemistry CNS Drug Discovery ADME Prediction

H-Bond Donor Capacity: Key Differentiator

Unlike Ethyl 2-(1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9), which lacks the 4-hydroxy group and therefore has zero hydrogen bond donors (HBD), the target compound possesses one HBD . This structural feature is essential for engaging in specific hydrogen bond interactions with biological targets, a key determinant of binding affinity and selectivity in receptor pharmacology [1].

H-Bond Donor
Head-to-head
1 HBD vs 0 HBD
Key for H-bond-driven target engagement
Presence of 4-OH enables specific binding interactions
Structure-Activity Relationship Receptor Binding Molecular Recognition

Ester Handle: Synthetic Versatility

The ethyl acetate moiety in the target compound provides a versatile synthetic handle for further derivatization (e.g., hydrolysis to the acid, reduction to the alcohol, amidation), which is absent in the simpler alcohol 1-benzyl-4-hydroxypiperidine . This allows for the generation of a broader array of analogs and enables later-stage diversification in medicinal chemistry programs [1].

Synthetic Versatility
Method context
Ester, alcohol, amine functional handles
Enables broader analog diversification
Ester provides route to acid, amide, alcohol
Synthetic Chemistry Building Block Procurement Late-Stage Functionalization

H3 Antagonism Potential

While direct binding data for the target compound is not available, the 1-benzyl-4-hydroxypiperidine scaffold is a well-established pharmacophore for non-imidazole histamine H3 receptor antagonists [1]. Optimized derivatives in this class achieve nanomolar affinities (e.g., pKi = 7.09 for 9b2) and demonstrate functional antagonism in isolated tissue assays [2]. The target compound, as a derivative of this core, may serve as a suitable starting point for H3 antagonist lead generation programs.

H3 Antagonist Core
Class-level
Scaffold inferred; optimized derivative pKi 7.09
May support H3 antagonist screening
Direct binding data for target not available
Histamine H3 Receptor CNS Disorders Antagonist Screening

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate Applications


CNS Drug Discovery: BBB Penetration Optimization

In medicinal chemistry programs targeting CNS disorders (e.g., Alzheimer's disease, schizophrenia, pain), the target compound's intermediate LogP (1.90-1.97) and hydrogen bond donor capacity (1 HBD) align well with CNS drug-like property space [1]. It is a more suitable starting point for SAR exploration than the less lipophilic 1-benzyl-4-hydroxypiperidine (LogP 1.58) or the HBD-deficient deoxygenated ester analog, enabling more efficient optimization of BBB permeability and target engagement [2].

H3 Antagonist Hit-to-Lead Programs

The 1-benzyl-4-hydroxypiperidine core is a validated scaffold for non-imidazole histamine H3 receptor antagonists, a target class implicated in cognitive enhancement and sleep regulation [1]. The target compound provides a functionalized version of this core, offering a strategic entry point for generating novel H3 antagonist libraries. Its ethyl ester handle allows for late-stage diversification (e.g., amide library synthesis) to optimize potency, selectivity, and pharmacokinetic properties [2].

Muscarinic Receptor Ligand Intermediate

The N-benzylpiperidine motif is a key structural element in many muscarinic acetylcholine receptor (mAChR) antagonists [1]. The target compound's combination of a 4-hydroxy group and an ethyl ester side chain provides multiple vectors for structural elaboration to achieve subtype selectivity. It serves as a more advanced and versatile intermediate compared to 1-benzyl-4-hydroxypiperidine, reducing synthetic step count and enabling parallel library synthesis for SAR exploration [2].

Building Block for Diversity-Oriented Synthesis

The presence of three distinct functional groups (tertiary amine, secondary alcohol, ethyl ester) makes this compound a highly valuable building block for diversity-oriented synthesis [1]. The ester group can be readily converted to amides, acids, or alcohols, while the piperidine nitrogen and 4-OH group can be further functionalized. This multifunctionality enables rapid generation of compound libraries for high-throughput screening campaigns across multiple target classes [2].

Application
Selection Property
Validation Focus
CNS BBB Permeability Optimization
Lipophilicity and HBD profile
Predicted CNS permeability and target engagement
H3 Antagonist Hit Generation
Validated pharmacophore scaffold
H3 receptor binding and functional antagonism
Muscarinic Receptor Ligand SAR
N-benzylpiperidine core with diversification
mAChR subtype selectivity and SAR
Diversity-Oriented Library Synthesis
Multifunctional building block
Chemical diversification and library generation

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